Welcome to the BenchChem Online Store!
molecular formula Fe2O3 B075146 Hematite CAS No. 1317-60-8

Hematite

Cat. No. B075146
M. Wt: 159.69 g/mol
InChI Key: LIKBJVNGSGBSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04323509

Procedure details

Dichloromethane (1275 g), iron (III) oxide (200 g) and iron (III) cloride (5.0 g) were charged to a reaction vessel and the stirred mixture was heated to reflux temperature (ca. 40° C.). A mixture of furan (85.1 g) and tert.butyl chloride (289.3 g) was then run into the solvent/catalyst mixture during about 1.5 hours, and the mixture was then maintained at reflux temperature, with stirring, for a further 1.5 hours after the addition was complete. The reaction mixture was then filtered to remove the catalyst, which was washed on the filter with dichloromethane (2×100 g). The filtrate and washings were combined and the dichloromethane was distilled off until the internal temperature of the mixture reached 60°-65° C. Glycerol (125 g) was then added and the mixture was subjected to distillation under reduced pressure to give 2,5-di-tert.butylfuran (80 g at 85.9% strength=32% of theoretical based on furan charged) b.p. 85° C./15 mm Hg pressure (20 mbar).
Name
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
289.3 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
1275 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)([CH3:9])([CH3:8])[CH3:7]>[O-2].[Fe+3].[O-2].[O-2].[Fe+3].[Fe](Cl)(Cl)Cl.ClCCl>[C:6]([C:2]1[O:1][C:5]([C:6]([CH3:9])([CH3:8])[CH3:7])=[CH:4][CH:3]=1)([CH3:9])([CH3:8])[CH3:7] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
85.1 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
289.3 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
200 g
Type
catalyst
Smiles
[O-2].[Fe+3].[O-2].[O-2].[Fe+3]
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
1275 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring, for a further 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst, which
WASH
Type
WASH
Details
was washed on the
FILTRATION
Type
FILTRATION
Details
filter with dichloromethane (2×100 g)
DISTILLATION
Type
DISTILLATION
Details
the dichloromethane was distilled off until the internal temperature of the mixture
CUSTOM
Type
CUSTOM
Details
reached 60°-65° C
ADDITION
Type
ADDITION
Details
Glycerol (125 g) was then added
DISTILLATION
Type
DISTILLATION
Details
the mixture was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=CC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.